molecular formula C16H13NO B3153111 3-Methyl-4,5-diphenylisoxazole CAS No. 75115-00-3

3-Methyl-4,5-diphenylisoxazole

Cat. No.: B3153111
CAS No.: 75115-00-3
M. Wt: 235.28 g/mol
InChI Key: HTHHRPIQLANEKO-UHFFFAOYSA-N
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Description

3-Methyl-4,5-diphenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

3-Methyl-4,5-diphenylisoxazole is a potent inhibitor of the growth of Staphylococcus aureus Newman . The compound’s primary targets are bacterial histidine kinases . These kinases play a crucial role in bacterial signal transduction and are involved in various cellular processes, including metabolism, motility, and virulence .

Mode of Action

The compound interacts with its targets by binding to the ATP-binding domain of bacterial histidine kinases . This domain shares high similarity with the ATPase domain of eukaryotic heat shock protein 90 (HSP90) . By inhibiting these kinases, this compound disrupts the normal functioning of the bacteria, leading to growth inhibition .

Biochemical Pathways

Given its mode of action, it is likely that the compound affects the signal transduction pathways regulated by bacterial histidine kinases . The disruption of these pathways can lead to downstream effects that inhibit bacterial growth .

Pharmacokinetics

It is known that the compound is used as a reagent for the preparation of valdecoxib and valdecoxib analogues , suggesting that it may have similar ADME properties to these drugs.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . The most potent growth inhibitors were found to be pyrazole-based compounds and their isoxazole analogs with MIC (minimum inhibitory concentration) values lower than 1 μg/ml .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis has been achieved under solvent-free conditions using a recyclable Cu/Al2O3 nanocomposite catalyst . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the presence of certain catalysts and the absence of solvents .

Biochemical Analysis

Biochemical Properties

Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, which can influence the function of the biomolecule .

Cellular Effects

Some isoxazole derivatives have been observed to have cytotoxic effects on leukemia HL-60 cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isoxazoles often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Methyl-4,5-diphenylisoxazole at different dosages in animal models have not been extensively studied. It’s crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Isoxazoles can interact with various enzymes or cofactors, and they may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It’s important to consider any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It’s important to consider any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5-diphenylisoxazole typically involves a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is catalyzed by metals such as copper (Cu) or ruthenium (Ru). The reaction conditions often include the use of solvents like methanol or acetonitrile and temperatures ranging from room temperature to 70°C .

Industrial Production Methods

Industrial production methods for this compound may involve scalable, solvent-free synthesis techniques. One such method includes the use of ball-milling conditions with a recyclable Cu/Al2O3 nanocomposite catalyst. This method allows for moderate to excellent yields and is environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5-diphenylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-4,5-diphenylisoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4,5-diphenylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and phenyl groups at the 4 and 5 positions contribute to its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-methyl-4,5-diphenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(18-17-12)14-10-6-3-7-11-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHHRPIQLANEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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